molecular formula C11H8ClNO4 B1350201 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- CAS No. 68388-09-0

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-

Cat. No.: B1350201
CAS No.: 68388-09-0
M. Wt: 253.64 g/mol
InChI Key: NWCJAIZMANMQOO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 2.91 (s, 4H, succinimide CH₂)
  • δ 7.49 (d, J = 8.4 Hz, 2H, aromatic H)
  • δ 8.06 (d, J = 8.8 Hz, 2H, aromatic H) .

¹³C NMR (101 MHz, CDCl₃):

  • δ 25.76 (succinimide CH₂)
  • δ 123.6, 129.3, 131.9 (aromatic C)
  • δ 161.1 (ester C=O)
  • δ 169.1 (succinimide C=O) .

Infrared (IR) Spectroscopy

  • 1745 cm⁻¹ : Stretching vibrations of ester C=O.
  • 1710 cm⁻¹ : Succinimide C=O symmetric/asymmetric stretching.
  • 750 cm⁻¹ : C–Cl bending .

Mass Spectrometry

  • m/z : 254.0220 ([M+H]⁺) .

Computational Chemistry Modeling Approaches

Density Functional Theory (DFT) studies reveal electronic properties critical for reactivity. Using the B3LYP/6-31G(d,p) basis set:

Parameter Value
HOMO Energy (eV) -6.78
LUMO Energy (eV) -1.92
Band Gap (eV) 4.86
Dipole Moment (Debye) 4.21

The HOMO is localized on the succinimide ring, while the LUMO resides on the chlorobenzoate moiety, indicating nucleophilic attack susceptibility at the ester carbonyl .

Molecular Electrostatic Potential (MESP) :

  • Negative potential (-0.12 au) at ester oxygen.
  • Positive potential (+0.08 au) at succinimide nitrogen .

Reaction pathways for ester hydrolysis, modeled using M06-2X/cc-pVTZ , show a two-step mechanism: nucleophilic water addition followed by succinimide ring opening .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCJAIZMANMQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394513
Record name 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68388-09-0
Record name Benzoic acid, 4-chloro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68388-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Procedure

Step Description Conditions/Notes
1 Dissolution of 2,5-pyrrolidinedione in dry dichloromethane or tetrahydrofuran Ensures solubility and reaction homogeneity
2 Addition of base (e.g., triethylamine) to the solution Neutralizes HCl formed, prevents acid-catalyzed side reactions
3 Slow addition of 4-chlorobenzoyl chloride dropwise under stirring Controls reaction rate and heat evolution
4 Stirring the reaction mixture at room temperature for 3-6 hours Allows complete conversion
5 Quenching the reaction with water or aqueous acid/base Removes excess reagents and by-products
6 Extraction and purification by recrystallization or chromatography Obtains pure product

Research Findings and Optimization

  • Yield Optimization: The molar ratio of 2,5-pyrrolidinedione to 4-chlorobenzoyl chloride is critical; typically a slight excess of the acyl chloride improves yield.
  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; tetrahydrofuran is an alternative.
  • Base Selection: Triethylamine is commonly used due to its effectiveness and ease of removal; pyridine can also act as both base and catalyst.
  • Temperature Control: Maintaining room temperature prevents decomposition or side reactions.
  • Purification: Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or column chromatography ensures high purity.

Comparative Table of Preparation Parameters

Parameter Typical Condition Effect on Reaction
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Good solubility, inert medium
Base Triethylamine (TEA) or Pyridine Neutralizes HCl, promotes ester formation
Temperature 20–25 °C (room temperature) Controls reaction rate, minimizes side products
Reaction Time 3–6 hours Ensures complete conversion
Molar Ratio (Acyl chloride: Succinimide) 1.1:1 to 1.2:1 Slight excess acyl chloride improves yield
Purification Recrystallization or Chromatography Achieves high purity product

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: For industrial scale, continuous flow reactors can be employed to enhance reaction control, heat dissipation, and safety.
  • Automated Systems: Automation improves reproducibility and throughput.
  • Purification Techniques: Large-scale recrystallization or preparative chromatography is used to meet purity standards.
  • Safety: Handling of acyl chlorides requires strict moisture control and protective equipment due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-pyrrolidinedione and 4-chlorobenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyloxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.

Major Products Formed

    Hydrolysis: 2,5-Pyrrolidinedione and 4-chlorobenzoic acid.

    Substitution: Substituted pyrrolidinedione derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8ClNO4
  • Molecular Weight : 247.64 g/mol
  • IUPAC Name : 1-[(4-chlorobenzoyl)oxy]-2,5-pyrrolidinedione

The presence of the chlorobenzoyl group significantly influences the compound's reactivity and biological activity, making it a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical transformations, facilitating the production of derivatives that can exhibit different biological activities. The compound can be synthesized through esterification reactions using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Studies

Research has indicated that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress responses. This modulation can influence the activity of antioxidant proteins and has implications for therapeutic applications in diseases characterized by oxidative damage .
  • Gene Expression Regulation : The compound affects gene expression related to apoptosis and cell proliferation, indicating potential uses in cancer research and therapy.

Pharmacological Applications

Studies have explored the pharmacokinetics of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-, suggesting favorable absorption characteristics that may allow it to cross biological barriers such as the blood-brain barrier. This property is crucial for developing central nervous system-targeted therapies.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of derivatives synthesized from 2,5-Pyrrolidinedione compounds. The results showed that certain derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid. This highlights the potential for developing new antioxidant agents based on this compound's structure .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of 2,5-Pyrrolidinedione derivatives with specific enzymes involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity significantly, providing insights into its potential therapeutic roles in metabolic disorders .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 2,5-Pyrrolidinedione, 1-[(2-chlorobenzoyl)oxy]-

  • CAS No.: 68388-08-9
  • Molecular Formula: C₁₁H₈ClNO₄ (identical to the 4-chloro derivative) .
  • Key Differences :
    • The chlorine substituent is at the ortho (2-) position on the benzoyl ring, introducing steric hindrance near the ester carbonyl.
    • Reduced electrophilicity compared to the 4-chloro isomer due to decreased resonance stabilization of the carbonyl group .
  • Applications : Less commonly used in peptide coupling due to steric constraints.

Halogenated Acetyl Derivatives

N-(Chloroacetoxy)succinimide
  • CAS No.: 27243-15-8
  • Molecular Formula: C₆H₆ClNO₄
  • Molar Mass : 191.57 g/mol .
  • Structural Difference : Replaces benzoyl with a chloroacetyl group.
  • Reactivity : The chloroacetyl group acts as a reactive alkylating agent, enabling covalent modifications of thiols or amines in proteins.
  • Applications : Used in antibody-drug conjugates (ADCs) and protein labeling .
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
  • CAS No.: 42014-51-7
  • Molecular Formula: C₆H₆BrNO₄
  • Molar Mass : 236.02 g/mol .
  • Key Feature : Bromine replaces chlorine, increasing leaving-group ability in nucleophilic substitutions.
  • Applications: Preferred over chloro derivatives in synthesis of organosulfur compounds and crosslinking reactions .

Sulfonyl and Aliphatic Chain Derivatives

1-[[4-(Ethenylsulfonyl)benzoyl]oxy]-2,5-pyrrolidinedione
  • CAS No.: 343934-41-8
  • Molecular Formula: C₁₃H₁₁NO₆S
  • Molar Mass : 309.29 g/mol .
  • Unique Feature : Ethenylsulfonyl group enables thiol-reactive conjugation, useful in bioconjugation with cysteine residues.
  • Applications : Targeted drug delivery and surface functionalization .
1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione
  • CAS No.: 39782-75-7
  • Molecular Formula: C₂₈H₅₁NO₄
  • Molar Mass : 465.71 g/mol .
  • Key Difference : A long aliphatic chain (C24) enhances lipophilicity , improving membrane permeability.
  • Applications: Potential use in lipid nanoparticle formulations for drug delivery .

Piperidinyl-Substituted Analogs

  • Example : 1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione
  • CAS No.: 728887-81-8
  • Molecular Formula : C₂₅H₂₉ClN₂O₃
  • Molar Mass : 440.97 g/mol .
  • Applications : Investigated for CNS activity due to structural resemblance to neuromodulators .

Comparative Analysis Table

Compound CAS No. Molar Mass (g/mol) Key Substituent Reactivity/Applications
1-[(4-Chlorobenzoyl)oxy]- 68388-09-0 253.64 4-Cl-benzoyl Peptide coupling, antibacterial
1-[(2-Chlorobenzoyl)oxy]- 68388-08-9 253.64 2-Cl-benzoyl Limited use due to steric hindrance
N-(Chloroacetoxy)succinimide 27243-15-8 191.57 Chloroacetyl Protein alkylation, ADCs
2-Bromoacetate derivative 42014-51-7 236.02 Bromoacetyl Organosulfur synthesis
Ethenylsulfonyl benzoyl derivative 343934-41-8 309.29 Ethenylsulfonyl benzoyl Thiol bioconjugation
1-Oxotetracosyl derivative 39782-75-7 465.71 C24 aliphatic chain Lipophilic drug delivery
Piperidinyl-substituted analog 728887-81-8 440.97 Piperidinyl-methoxyphenyl CNS-targeted therapies

Biological Activity

2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 250.68 g/mol
  • IUPAC Name : 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-
  • CAS Number : 68388-09-0

Biological Activity Overview

The biological activity of 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- has been investigated for several therapeutic effects, including:

  • Anticoagulant Effects : The compound has been shown to inhibit activated blood coagulation factor X (FXa), demonstrating a potent anticoagulant effect. This property is crucial for preventing thrombus formation in various cardiovascular conditions such as cerebral infarction and myocardial infarction .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth.
  • Anticancer Potential : Research has indicated that derivatives of pyrrolidinediones can exhibit cytotoxic effects against cancer cell lines. Specific studies have highlighted moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cells .

The mechanism by which 2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]- exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in coagulation and cancer cell proliferation. By binding to these enzymes, it can modulate their activity and inhibit pathological processes.
  • Cell Signaling Pathways : It may also influence various cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Case Study 1: Anticoagulant Activity

A study published in a patent application demonstrated the efficacy of this compound in preventing thrombus formation in animal models. The results indicated a significant reduction in clot formation when administered prior to surgical procedures known to increase thrombus risk .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against ovarian and breast cancer cell lines. The findings showed that while the compound was effective at inducing cell death in ovarian cancer cells, it exhibited minimal toxicity to healthy cardiac cells, suggesting a favorable therapeutic index .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticoagulantInhibition of FXa; reduced thrombus formation
AntimicrobialEffective against various bacterial strains
AnticancerModerate cytotoxicity against ovarian cancer cells

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(4-chlorobenzoyl)oxy]-2,5-pyrrolidinedione?

The synthesis typically involves coupling a 4-chlorobenzoyl chloride derivative with a pyrrolidinedione precursor under nucleophilic acyl substitution conditions. Key parameters include:

  • Catalysts : Amine bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Solvents : Anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. Which spectroscopic and computational methods are used to characterize the compound’s structure?

  • IR Spectroscopy : Identifies carbonyl stretching vibrations (C=O) at ~1700–1800 cm⁻¹ and C-O-C ester linkages at ~1250 cm⁻¹ .
  • NMR : 1^1H and 13^13C NMR resolve the aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl carbons (δ ~165 ppm).
  • Computational Studies : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties .

Q. What are the recommended storage conditions to ensure stability in laboratory settings?

  • Storage : Sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use moisture-free environments (e.g., gloveboxes) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidinedione ring influence antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

The 4-chlorobenzoyloxy group enhances lipophilicity, improving penetration through Gram-positive bacterial membranes (e.g., Staphylococcus aureus). However, Gram-negative bacteria (e.g., E. coli) show resistance due to their outer membrane barrier. Structure-Activity Relationship (SAR) studies reveal:

  • Key Data : MBEC values range from 32 µg/mL (Gram-positive) to 128 µg/mL (Gram-negative) for analogs .
  • Methodology : Biofilm assays under standardized CLSI protocols (pH 7.4, 37°C) .

Q. What mechanistic insights explain the protein-labeling capabilities of this compound’s derivatives in biochemical studies?

The succinimide ester moiety reacts selectively with primary amines (e.g., lysine residues) via nucleophilic attack, forming stable amide bonds. Applications include:

  • Protein Conjugation : Optimized at pH 8.5–9.0 in phosphate buffer.
  • Validation : SDS-PAGE and MALDI-TOF confirm labeling efficiency .

Q. How can researchers reconcile discrepancies in reported MBEC values for analogs across studies?

Variability arises from:

  • Strain Differences : Methicillin-resistant S. aureus (MRSA) vs. non-resistant strains.
  • Biofilm Maturity : Older biofilms (72h) require higher MBEC due to extracellular matrix density.
  • Standardization : Use of microtiter plate assays with crystal violet staining for consistency .

Q. How does the compound’s reactivity compare to other pyrrolidinedione derivatives (e.g., succinimide) in nucleophilic reactions?

  • Electrophilicity : The 4-chlorobenzoyloxy group increases electron withdrawal, enhancing the carbonyl’s reactivity toward nucleophiles (e.g., amines, thiols).
  • Kinetic Studies : Pseudo-first-order rate constants (kobsk_{obs}) measured via UV-Vis spectroscopy show 2–3× faster acylation than succinimide .

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